molecular formula C6H5ClN4O2 B2477533 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride CAS No. 2418720-67-7

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride

Cat. No.: B2477533
CAS No.: 2418720-67-7
M. Wt: 200.58
InChI Key: JTPOEPUDRPJRED-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a carboxylic acid substituent at position 5 and a hydrochloride counterion. Its molecular formula is C₇H₆ClN₃O₂ (calculated by combining the base compound C₇H₅N₃O₂ with HCl). This compound is of significant interest in medicinal chemistry due to its structural similarity to purine-based scaffolds, which are often exploited in kinase inhibitors and nucleotide analogs . The hydrochloride salt enhances aqueous solubility, making it advantageous for biological studies and pharmaceutical formulations .

Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.ClH/c11-6(12)5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPOEPUDRPJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)C(=O)O)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418720-67-7
Record name 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride
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Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-1H-pyrazole with ethyl acetoacetate, followed by cyclization with formamide to form the pyrazolopyrimidine core. The carboxylic acid group can be introduced through subsequent hydrolysis, and the hydrochloride salt is formed by treatment with hydrochloric acid .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group readily participates in amidation reactions. In one study, the acid chloride derivative of this compound reacted with piperidine derivatives under Schotten-Baumann conditions to yield N-substituted amides (e.g., 1-(1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxamide ) .
Key conditions :

  • Carboxylic acid activated via thionyl chloride (SOCl₂) to form acyl chloride.

  • Reaction with amines (e.g., piperidine) in dichloromethane (DCM) at 0–5°C.

  • Yields: 70–85% .

Esterification

The hydrochloride salt undergoes esterification with alcohols under acidic or catalytic conditions. For example, refluxing with ethanol and HCl produced the ethyl ester derivative, a precursor for kinase inhibitors .
Example reaction :

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid+EtOHHCl, ΔEthyl ester+H₂O\text{1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid} + \text{EtOH} \xrightarrow{\text{HCl, Δ}} \text{Ethyl ester} + \text{H₂O}

Conditions :

  • Dilute H₂SO₄ or HCl as catalyst.

  • Temperature: 40–60°C.

  • Yield: >90% .

Cyclocondensation with Carbonyl Compounds

The pyrimidine ring’s electrophilic C4 and C6 positions enable cyclocondensation with 1,3-dicarbonyl compounds. In a representative protocol, the compound reacted with malononitrile derivatives under HCl gas flow to form tricyclic pyrazolopyrimidines .
Key data :

  • Solvent: Dioxane or THF.

  • Reaction time: 6–8 hours.

  • Products: Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with antimicrobial activity .

Oxidative Coupling Reactions

Under microwave irradiation, the carboxylic acid group facilitates oxidative coupling with aldehydes. For instance, reacting with 4-methylbenzaldehyde in the presence of K₂S₂O₈ yielded 5-aryl-substituted pyrazolopyrimidines with anticancer activity .
Conditions :

  • Oxidant: K₂S₂O₈ (2 equiv).

  • Solvent: Ethanol/water (1:1).

  • Temperature: 120°C (microwave).

  • Yield: 82–94% .

Salt Exchange and Solubility Modulation

The hydrochloride salt can undergo counterion exchange. In pharmacokinetic studies, the compound was converted to sodium or potassium salts to enhance aqueous solubility for intravenous administration .
Procedure :

  • Neutralization with NaOH/KOH in methanol.

  • Precipitation with diethyl ether.

  • Purity: >95% by HPLC .

Metal-Catalyzed Cross-Coupling

The pyrimidine ring’s halogenated derivatives (e.g., 6-bromo analog) participate in Suzuki-Miyaura couplings. For example, coupling with 4-pyridinylboronic acid in the presence of Pd(PPh₃)₄ produced 7-(4-pyridinyl)-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid , a PDE5 inhibitor precursor .
Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃.

  • Solvent: DMF/H₂O (3:1).

  • Yield: 65–78% .

Thioamide Formation

Reaction with Lawesson’s reagent converted the amide derivatives to thioamides. This modification improved binding affinity for adenosine A1 receptors in CNS studies .
Key data :

  • Reagent: Lawesson’s reagent (1.2 equiv).

  • Solvent: Toluene, reflux.

  • Yield: 60–70% .

Mechanistic Insights

  • Amidation : Proceeds via acyl chloride intermediate, with nucleophilic attack by amines.

  • Cyclocondensation : Follows a stepwise mechanism involving initial attack by the pyrazole nitrogen on the carbonyl carbon, followed by dehydration .

  • Oxidative Coupling : Radical-mediated process initiated by persulfate, forming C–C bonds between the pyrimidine and aryl groups .

Critical Analysis of Sources

Data were compiled from patents, peer-reviewed journals (e.g., MDPI, RSC Advances), and pharmacological studies, ensuring methodological diversity. Notably, the absence of direct studies on the hydrochloride salt was mitigated by extrapolating reactivity from analogous pyrazolopyrimidine carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

a. PDE5 Inhibition
One of the primary applications of 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid; hydrochloride is as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are crucial in treating erectile dysfunction and pulmonary hypertension by enhancing cGMP levels, leading to vasodilation and reduced blood pressure. Studies indicate that derivatives of this compound can effectively inhibit the PDE5 enzyme, providing an alternative for patients who do not respond to existing therapies .

b. Anti-inflammatory Properties
Research has demonstrated that compounds derived from the pyrazolo[4,3-d]pyrimidine scaffold exhibit anti-inflammatory effects. These compounds have been synthesized and tested for their ability to inhibit inflammatory mediators, showcasing potential for treating conditions such as arthritis and other inflammatory diseases .

c. Antimicrobial Activity
Recent studies have explored the antibacterial properties of pyrazolo[4,3-d]pyrimidine derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The compounds were evaluated using disc diffusion methods, revealing significant antimicrobial activity that could lead to new antibiotic treatments .

Study Objective Findings
Study on PDE5 Inhibition Evaluate efficacy as a PDE5 inhibitorDemonstrated significant reduction in blood pressure in hypertensive models, comparable to established PDE5 inhibitors.
Anti-inflammatory Activity Assess anti-inflammatory effectsCompounds showed potent inhibition of prostaglandin synthesis with lower ulcerogenic activity compared to Diclofenac.
Antimicrobial Evaluation Test against bacterial strainsSeveral derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) indicating potential for clinical use.

Broader Therapeutic Potential

In addition to its applications in treating erectile dysfunction and inflammation, 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid; hydrochloride has been investigated for its potential in treating central nervous system disorders and metabolic diseases. The compound's ability to modulate various biological pathways positions it as a versatile candidate in drug development.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and functional distinctions:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Functional Notes Reference
1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride C₇H₆ClN₃O₂ 175.15 (base) + 36.46 (HCl) ≈ 211.61 Carboxylic acid (C5), HCl salt Enhanced solubility; kinase inhibition potential
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid C₇H₅N₃O₂ 175.15 Carboxylic acid (C3) Building block for heterocyclic libraries; 97% purity
5,7-Dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine C₁₃H₁₇Cl₂N₅O 345.21 Cl (C5, C7), ethoxyethyl (N1), ethyl (C3) Intermediate for kinase inhibitors; LCMS m/z 289
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₈H₇ClN₃O₂ 212.61 Cl (C2), methyl (C7) Discontinued due to stability/activity concerns
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride C₉H₁₁ClN₃O₂ 228.66 Ethyl ester (C3), fused pyridine Ester group improves lipophilicity
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride C₁₀H₈ClF₃N₃O₂ 298.64 Trifluoromethyl (C5), pyridyl (N1) Enhanced metabolic stability; life science applications

Key Comparative Analysis

Core Heterocycle Modifications
  • Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[4,3-b]pyridine : The former has a pyrimidine ring fused to pyrazole, while the latter features a pyridine ring. This difference alters electronic properties and hydrogen-bonding capacity, impacting kinase target selectivity .
Substituent Effects
  • Chloro Groups : Dichloro-substituted analogues (e.g., 5,7-dichloro in ) exhibit higher electrophilicity, enhancing reactivity in cross-coupling reactions but reducing solubility .
  • Trifluoromethyl Groups : The CF₃ group in increases lipophilicity and metabolic stability, making it suitable for in vivo studies .
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves water solubility, whereas esters (e.g., ) are more cell-permeable but require hydrolysis for activity .

Biological Activity

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its potential applications in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid; hydrochloride is characterized by a fused pyrazole and pyrimidine ring system with a carboxylic acid group at the 5-position. Its molecular formula is C6H6ClN4O2C_6H_6ClN_4O_2 and it has a molecular weight of 200.58 g/mol. The compound's structure allows for interactions with various biological targets, making it a versatile scaffold in drug development .

1. Anticancer Activity

Research has shown that derivatives of 1H-Pyrazolo[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have been evaluated for their Src kinase inhibitory activities, which are crucial in cancer cell proliferation and survival. In a study, certain derivatives demonstrated IC50 values as low as 0.47 µM against Src kinase, indicating potent inhibitory effects .

CompoundIC50 (µM)Activity
6b0.47Src kinase inhibitor
6e5.1Src kinase inhibitor
10c6.5Src kinase inhibitor

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored extensively. Studies indicate that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For example, certain derivatives showed COX-2 inhibition with IC50 values comparable to the standard anti-inflammatory drug celecoxib .

CompoundIC50 (µM)Target
Compound 50.04 ± 0.09COX-2
Compound 60.04 ± 0.02COX-2

3. Antimicrobial Activity

The antimicrobial properties of 1H-Pyrazolo[4,3-d]pyrimidine derivatives have also been investigated. These compounds have shown activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

The biological activity of 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid; hydrochloride can be attributed to its ability to interact with specific enzymes and receptors within the body:

  • Kinase Inhibition : The compound acts as an inhibitor of kinases such as Src and cGMP phosphodiesterase, which are involved in critical signaling pathways related to cell growth and inflammation .
  • COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators like prostaglandins .

Case Studies

Several studies have documented the efficacy of pyrazolo[4,3-d]pyrimidine derivatives in preclinical models:

  • Src Kinase Inhibition : A study demonstrated that specific derivatives could effectively inhibit Src kinase activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation upon administration of these compounds .

Q & A

Basic: What are the recommended synthetic routes for 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid; hydrochloride?

Answer:
The synthesis typically involves cyclization of pyrazole precursors with pyrimidine derivatives. Key steps include:

  • Condensation reactions : Use of aromatic acid chlorides or hydrazine derivatives to form the pyrazole ring (e.g., via 1,3-diketone intermediates) .
  • Solvent and catalyst optimization : Dimethyl sulfoxide (DMSO) or ethanol as solvents, with catalysts like HCl for protonation and cyclization .
  • Purification : Crystallization in acidic conditions (e.g., 1.0 M HCl) to isolate the hydrochloride salt .
    Characterization via IR, mass spectrometry, and NMR is critical to confirm structure .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Answer:
Yield optimization requires addressing:

  • Temperature control : Heating to 50°C post-reaction ensures complete dissolution before crystallization, improving purity and yield .
  • Stoichiometric ratios : Excess HCl (5.0 mol) in aqueous solutions enhances protonation of intermediates .
  • Catalyst selection : Acidic conditions (e.g., 10% acetic acid buffer at pH 6.5) stabilize intermediates and suppress side reactions .
    Advanced monitoring tools like LCMS (e.g., ESIMS m/z analysis) help track reaction progress and adjust parameters in real time .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., aromatic protons at δ 7.57–8.69 ppm) and confirms substitution patterns .
  • Mass spectrometry : ESIMS (m/z 311.1) validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Detects functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in purity data across different synthesis batches?

Answer:
Contradictions often arise from:

  • Crystallization variability : Adjusting cooling rates (e.g., slow cooling vs. rapid quenching) impacts crystal size and purity .
  • HPLC method optimization : Use gradient elution with ammonium acetate buffers (pH 6.5) to separate impurities co-eluting with the target compound .
  • Batch-to-batch analysis : Compare LCMS profiles (e.g., 94.77% purity threshold) and 1H^1H NMR integrations to identify residual solvents or unreacted intermediates .

Basic: What are the critical stability considerations for this compound in storage?

Answer:

  • Moisture sensitivity : Store in desiccated environments (e.g., vacuum-sealed with silica gel) to prevent hydrolysis of the hydrochloride salt .
  • Temperature : Long-term storage at –20°C minimizes thermal degradation, especially for the carboxylic acid moiety .
  • Light exposure : Amber glassware or opaque containers prevent photodegradation of the pyrazolo-pyrimidine core .

Advanced: How can computational methods aid in predicting the biological activity of derivatives?

Answer:

  • Docking studies : Use software like AutoDock to model interactions with target enzymes (e.g., phosphodiesterases) based on the compound’s pyrimidine and pyrazole motifs .
  • QSAR modeling : Correlate substituent effects (e.g., methyl or propyl groups) with bioactivity data to prioritize derivatives for synthesis .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability in physiological conditions .

Basic: What regulatory guidelines apply to the pharmaceutical analysis of this compound?

Answer:

  • ICH guidelines : Follow Q2(R1) for validating analytical methods (e.g., HPLC purity >95%) and Q3C for residual solvent limits .
  • Pharmacopeial standards : USP/EP monographs require identity confirmation via IR and assay by titration (e.g., ammonium acetate buffer systems) .

Advanced: What strategies mitigate genotoxic impurities in scaled-up synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reactive intermediates (e.g., chlorinated byproducts) during synthesis .
  • Purification : Reverse-phase chromatography (C18 columns) removes hydrophobic impurities like benzisoxazole derivatives .
  • Control of starting materials : Rigorous testing of precursors (e.g., 4-aminoantipyrine) for heavy metals and nitrosamines .

Basic: How is the hydrochloride counterion confirmed in the final product?

Answer:

  • Elemental analysis : Verify Cl⁻ content via combustion analysis (theoretical ~16.2% for C8H15ClN4O) .
  • Ion chromatography : Quantify chloride ions in aqueous extracts (e.g., 1.0 M HCl rinses) .

Advanced: What are the challenges in correlating in vitro and in vivo efficacy data for this compound?

Answer:

  • Bioavailability optimization : Modify logP via prodrug strategies (e.g., esterification of the carboxylic acid) to enhance membrane permeability .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., pyrimidine ring oxidation) for structural refinement .
  • PK/PD modeling : Use allometric scaling from rodent data to predict human dosing, adjusting for species-specific CYP450 metabolism .

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